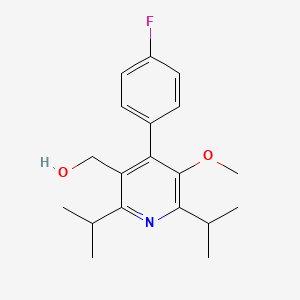

2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine

Description

2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine (IUPAC name: [4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol) is a pyridine derivative with significant applications in medicinal chemistry and organic synthesis. Its molecular formula is C₂₀H₂₆FNO₂, and molecular weight is 331.43 g/mol . The compound features:

- A pyridine core substituted with 4-fluorophenyl, methoxymethyl, and hydroxymethyl groups.

- Two bulky diisopropyl groups at positions 2 and 6, which contribute to steric hindrance and influence its reactivity .

This compound is produced by specialized laboratories such as Cambridge Isotope Laboratories (CIL), which emphasizes its role in isotope-labeled biochemical research, including drug development and metabolic studies .

Properties

IUPAC Name |

[4-(4-fluorophenyl)-5-methoxy-2,6-di(propan-2-yl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FNO2/c1-11(2)17-15(10-22)16(13-6-8-14(20)9-7-13)19(23-5)18(21-17)12(3)4/h6-9,11-12,22H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNSFTIKVRNSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through a condensation reaction of appropriate precursors.

Substitution Reactions: Subsequent steps involve the introduction of isopropyl, fluorophenyl, hydroxymethyl, and methoxy groups through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.

Industrial production methods may involve scaling up these reactions using optimized conditions to ensure efficiency and yield. This often includes the use of continuous flow reactors and automated systems to manage the reaction conditions precisely.

Chemical Reactions Analysis

2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Building Block : The compound is utilized in the synthesis of various organic molecules, contributing to the development of new materials and chemical products.

- Synthetic Routes : Common methods for synthesizing this compound involve multi-step organic reactions, including the formation of the pyridine ring and subsequent substitution reactions to introduce various functional groups.

-

Biology

- Biological Activity : Research indicates that 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine interacts with specific enzymes and receptors, suggesting potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders .

- Mechanism of Action : The compound's mechanism involves modulation of biological pathways through its interaction with molecular targets, which can lead to significant biological effects.

-

Medicine

- Therapeutic Potential : Ongoing studies are evaluating its efficacy as a therapeutic agent. Preliminary findings suggest it may possess anticancer properties and could be effective against certain types of tumors .

- Drug Development : The compound is being investigated for its potential in developing new drugs aimed at various health conditions due to its unique chemical structure and biological activity .

-

Industry

- Advanced Materials : It is used in the development of advanced materials and as a precursor in synthesizing specialty chemicals. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

A study evaluated the biological activity of this compound against various cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity against PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cell lines at concentrations ranging from 5 to 10 µg/mL, showcasing its potential as an anticancer agent .

| Cell Line | Concentration (µg/mL) | Cytotoxicity |

|---|---|---|

| PC3 | 5 | Moderate |

| K562 | 5 | Moderate |

| HeLa | 10 | Moderate |

| A549 | 10 | Moderate |

Case Study 2: Synthesis Optimization

Researchers optimized the synthetic route for producing this compound using continuous flow reactors. This method improved yield and purity while reducing reaction time compared to traditional batch processes. The study highlighted the efficiency of modern synthetic techniques in producing complex organic compounds for research applications .

Mechanism of Action

The mechanism of action of 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs include derivatives with modifications to the hydroxymethyl or methoxymethyl groups. Key examples:

Key Observations :

- Hydroxymethyl vs. In contrast, the carboxaldehyde (-CHO) and carboxylate (-COOCH₃) derivatives are more reactive in synthetic pathways, often serving as intermediates for further functionalization .

- Steric Effects: All analogs share diisopropyl and 4-fluorophenyl groups, which induce significant steric hindrance. Computational studies on similar fluorophenyl-substituted pyridines confirm nonplanar geometries due to steric clashes between substituents .

Physicochemical Properties

Analysis :

- The parent compound’s LogP (3.7) indicates moderate lipophilicity, suitable for membrane permeability in drug candidates. The carboxylate ester derivative shows higher lipophilicity (LogP 4.7), favoring cellular uptake in pharmacological contexts .

- The carboxaldehyde derivative’s solubility in chloroform/DCM aligns with its use in hydrophobic reaction environments .

Research Implications

- Steric and Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature enhances the pyridine ring’s electrophilicity, while bulky diisopropyl groups limit undesired side reactions in synthesis .

- Biological Relevance : The hydroxymethyl group’s polarity may improve solubility in aqueous biological systems compared to its carboxaldehyde counterpart, which is more suited for organic phases .

Biological Activity

2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridine ring with various substituents, position it as a candidate for diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and presenting relevant data.

- Molecular Formula : C20H24FNO2

- IUPAC Name : [4-(4-fluorophenyl)-5-methoxy-2,6-di(propan-2-yl)pyridin-3-yl]methanol

- CAS Number : 1428126-73-1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. These interactions can modulate various biological pathways, suggesting potential therapeutic applications in conditions such as neurodegenerative diseases and cancer.

Enzyme Inhibition Studies

Recent studies have indicated that the compound exhibits inhibitory effects on several key enzymes:

- Cholinesterases : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation.

- Cyclooxygenase Enzymes : The compound also demonstrates activity against cyclooxygenase enzymes (COX), which are involved in inflammatory processes.

- β-secretase : Inhibition of β-secretase has been noted, which is significant in Alzheimer's disease research due to its role in amyloid precursor protein processing .

Antioxidant Activity

The compound has shown promising free radical-scavenging activities, indicating its potential as an antioxidant agent. This property may contribute to its neuroprotective effects and overall therapeutic profile.

Case Studies

-

Neuroprotective Effects :

A study evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated that it could significantly reduce cell death in neuronal cell lines exposed to oxidative stress . -

In Vivo Studies :

Animal models treated with this compound demonstrated improved cognitive function in tests designed to assess memory and learning capabilities, suggesting its potential utility in treating cognitive decline associated with aging or neurodegenerative diseases .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure | IC50 (AChE) | IC50 (BChE) | Notes |

|---|---|---|---|---|

| Compound A | Structure A | 15.0 µM | 8.0 µM | Stronger AChE inhibitor |

| Compound B | Structure B | 20.0 µM | 10.0 µM | Similar profile |

| Target Compound | Target Structure | 15.2 - 34.2 µM | 9.2 µM | Unique substituents enhance selectivity |

Q & A

Q. Why do some derivatives show high in silico binding affinity but low in vitro activity?

- Methodological Answer :

- Membrane Permeability : Measure Papp in Caco-2 assays. Poor permeability (<1 × 10⁻⁶ cm/s) suggests need for prodrug strategies.

- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseScan). Derivatives in showed Plk1 selectivity >100x over Aurora kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.